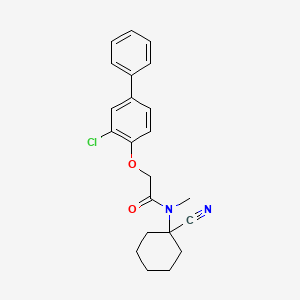
2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes and proteins that are involved in various cellular processes. This inhibition can lead to the suppression of certain cellular pathways, which may result in the inhibition of tumor growth and inflammation.
Biochemical and Physiological Effects
2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide in lab experiments is its potential as a drug candidate for various diseases. Additionally, this compound is relatively easy to synthesize and has been shown to have low toxicity in vitro studies. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Zukünftige Richtungen
There are many future directions for research on 2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide. One potential direction is to further investigate the mechanism of action of this compound. Additionally, this compound can be modified to improve its potency and selectivity for certain enzymes and proteins. Furthermore, this compound can be studied in animal models to better understand its pharmacokinetics and potential therapeutic applications. Overall, 2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide has great potential as a drug candidate and further studies are needed to fully understand its potential applications.
Synthesemethoden
2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-chloro-4-phenylphenol with N-(1-cyanocyclohexyl)-N-methylacetamide in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide.
Wissenschaftliche Forschungsanwendungen
2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide has potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been studied extensively for its potential use as a drug candidate for various diseases such as cancer, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-25(22(16-24)12-6-3-7-13-22)21(26)15-27-20-11-10-18(14-19(20)23)17-8-4-2-5-9-17/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZKUTJUVDGNNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)COC1=C(C=C(C=C1)C2=CC=CC=C2)Cl)C3(CCCCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2374782.png)
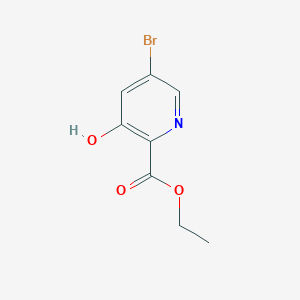
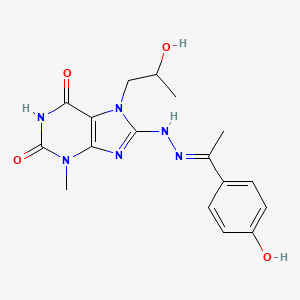
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide hydrochloride](/img/structure/B2374787.png)
![1-Butyl-4-[1-(cyclohexylmethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2374788.png)
![N-[1-[4-(Trifluoromethyl)phenyl]azetidin-3-yl]but-2-ynamide](/img/structure/B2374789.png)
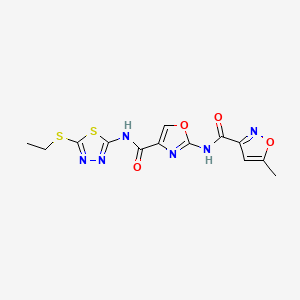
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chloro-2-nitrobenzamide](/img/structure/B2374793.png)
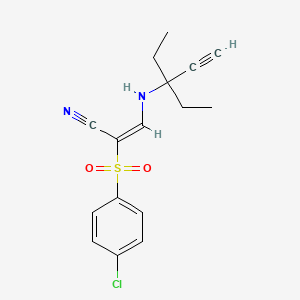
![N-(3,4-difluorophenyl)-2-{[1-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}acetamide](/img/structure/B2374795.png)
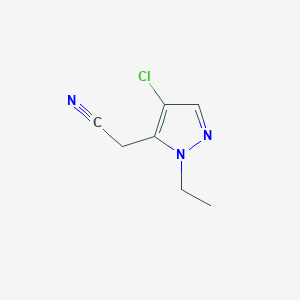

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2374802.png)
![1-(2,6-dichlorobenzyl)-3-[(2,6-dimethylmorpholino)carbonyl]-2(1H)-pyridinone](/img/structure/B2374803.png)